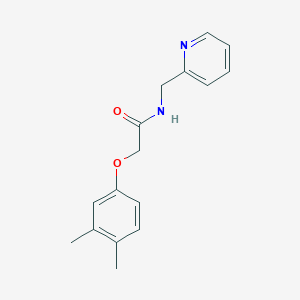![molecular formula C17H17N5OS B5730172 2-[(1-benzyl-1H-tetrazol-5-yl)thio]-N-methyl-N-phenylacetamide](/img/structure/B5730172.png)
2-[(1-benzyl-1H-tetrazol-5-yl)thio]-N-methyl-N-phenylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(1-benzyl-1H-tetrazol-5-yl)thio]-N-methyl-N-phenylacetamide, also known as BTTA, is a compound that has gained attention in scientific research due to its potential therapeutic applications. BTTA is a tetrazole-based compound that has been synthesized and studied for its biochemical and physiological effects.
Mechanism of Action
The mechanism of action of 2-[(1-benzyl-1H-tetrazol-5-yl)thio]-N-methyl-N-phenylacetamide is not fully understood, but it is believed to act through multiple pathways. 2-[(1-benzyl-1H-tetrazol-5-yl)thio]-N-methyl-N-phenylacetamide has been shown to inhibit the activity of enzymes such as carbonic anhydrase and topoisomerase, which are involved in cellular processes such as DNA replication and cell division. 2-[(1-benzyl-1H-tetrazol-5-yl)thio]-N-methyl-N-phenylacetamide has also been shown to activate the AMP-activated protein kinase (AMPK) pathway, which is involved in energy metabolism and cellular homeostasis.
Biochemical and Physiological Effects:
2-[(1-benzyl-1H-tetrazol-5-yl)thio]-N-methyl-N-phenylacetamide has been shown to have a variety of biochemical and physiological effects. In cancer research, 2-[(1-benzyl-1H-tetrazol-5-yl)thio]-N-methyl-N-phenylacetamide has been shown to induce apoptosis, inhibit cell proliferation, and inhibit angiogenesis. In cardiovascular disease research, 2-[(1-benzyl-1H-tetrazol-5-yl)thio]-N-methyl-N-phenylacetamide has been shown to reduce blood pressure, improve endothelial function, and inhibit platelet aggregation. In neurodegenerative disorder research, 2-[(1-benzyl-1H-tetrazol-5-yl)thio]-N-methyl-N-phenylacetamide has been shown to have neuroprotective effects, improve cognitive function, and reduce inflammation.
Advantages and Limitations for Lab Experiments
One advantage of 2-[(1-benzyl-1H-tetrazol-5-yl)thio]-N-methyl-N-phenylacetamide is its high purity and stability, which makes it suitable for use in lab experiments. However, one limitation is that 2-[(1-benzyl-1H-tetrazol-5-yl)thio]-N-methyl-N-phenylacetamide is not readily available commercially and must be synthesized in the lab, which can be time-consuming and expensive.
Future Directions
There are several future directions for research on 2-[(1-benzyl-1H-tetrazol-5-yl)thio]-N-methyl-N-phenylacetamide. One direction is to further investigate its potential therapeutic applications in cancer treatment, cardiovascular disease, and neurodegenerative disorders. Another direction is to study the mechanisms of action of 2-[(1-benzyl-1H-tetrazol-5-yl)thio]-N-methyl-N-phenylacetamide in more detail to better understand how it exerts its effects. Additionally, further optimization of the synthesis of 2-[(1-benzyl-1H-tetrazol-5-yl)thio]-N-methyl-N-phenylacetamide may make it more accessible for use in lab experiments and potential clinical applications.
Synthesis Methods
2-[(1-benzyl-1H-tetrazol-5-yl)thio]-N-methyl-N-phenylacetamide can be synthesized through a multistep process that involves the reaction of benzylamine with thiosemicarbazide to form 1-benzyl-1H-tetrazol-5-thiol. This intermediate is then reacted with N-methyl-N-phenylacetyl chloride to form 2-[(1-benzyl-1H-tetrazol-5-yl)thio]-N-methyl-N-phenylacetamide. The synthesis of 2-[(1-benzyl-1H-tetrazol-5-yl)thio]-N-methyl-N-phenylacetamide has been optimized to yield high purity and high yield.
Scientific Research Applications
2-[(1-benzyl-1H-tetrazol-5-yl)thio]-N-methyl-N-phenylacetamide has been studied for its potential therapeutic applications in a variety of fields, including cancer treatment, cardiovascular disease, and neurodegenerative disorders. In cancer research, 2-[(1-benzyl-1H-tetrazol-5-yl)thio]-N-methyl-N-phenylacetamide has been shown to have anti-tumor activity in vitro and in vivo. 2-[(1-benzyl-1H-tetrazol-5-yl)thio]-N-methyl-N-phenylacetamide has also been studied as a potential therapy for cardiovascular disease due to its ability to reduce blood pressure and improve vascular function. In neurodegenerative disorder research, 2-[(1-benzyl-1H-tetrazol-5-yl)thio]-N-methyl-N-phenylacetamide has been shown to have neuroprotective effects and may be a potential therapy for diseases such as Alzheimer's and Parkinson's.
properties
IUPAC Name |
2-(1-benzyltetrazol-5-yl)sulfanyl-N-methyl-N-phenylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N5OS/c1-21(15-10-6-3-7-11-15)16(23)13-24-17-18-19-20-22(17)12-14-8-4-2-5-9-14/h2-11H,12-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDLLUJHAKAYPJJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=CC=C1)C(=O)CSC2=NN=NN2CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 7010933 | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![cyclopropyl{1-[2-(3-methoxyphenoxy)ethyl]-1H-indol-3-yl}methanone](/img/structure/B5730089.png)
![2-[4-(acetylamino)phenoxy]-N-(4-methylphenyl)acetamide](/img/structure/B5730092.png)



![N-[5-(3-bromophenyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B5730110.png)
![methyl 4-ethyl-5-methyl-2-[(trichloroacetyl)amino]-3-thiophenecarboxylate](/img/structure/B5730119.png)
![1-[4-(4-bromophenoxy)phenyl]-2,5-pyrrolidinedione](/img/structure/B5730125.png)
![N-[4-chloro-3-(trifluoromethyl)phenyl]-2,4-dimethylbenzamide](/img/structure/B5730132.png)
![N'-[(3-chlorobenzoyl)oxy]-2-(1-naphthyl)ethanimidamide](/img/structure/B5730135.png)

![methyl [7-(2-methoxy-2-oxoethoxy)-4,8-dimethyl-2-oxo-2H-chromen-3-yl]acetate](/img/structure/B5730162.png)

![3-(3-nitrophenyl)-N-[4-(1-pyrrolidinyl)phenyl]acrylamide](/img/structure/B5730179.png)